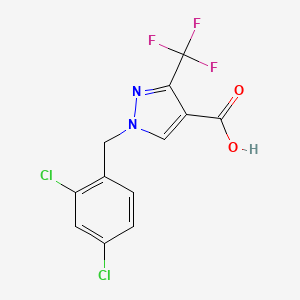
1-(2,4-Dichlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Dichlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
The synthesis of 1-(2,4-Dichlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazole ring through cyclization reactions. Subsequent steps involve the introduction of the dichlorobenzyl and trifluoromethyl groups under specific reaction conditions. Industrial production methods may utilize optimized reaction conditions and catalysts to enhance yield and purity.
Chemical Reactions Analysis
1-(2,4-Dichlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The dichlorobenzyl and trifluoromethyl groups can participate in substitution reactions, where other functional groups replace them under suitable conditions.
Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
1-(2,4-Dichlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid has diverse applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,4-Dichlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The dichlorobenzyl and trifluoromethyl groups play a crucial role in its binding affinity and reactivity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activities, leading to its observed effects.
Comparison with Similar Compounds
When compared to similar compounds, 1-(2,4-Dichlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid stands out due to its unique combination of functional groups. Similar compounds include:
- 1-(2,4-Dichlorobenzyl)-4-piperidinol
- 1-(2,4-Dichlorobenzyl)piperazine
- 2,4-Dichlorobenzyl chloride
These compounds share structural similarities but differ in their specific functional groups and reactivity, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C12H7Cl2F3N2O2 |
|---|---|
Molecular Weight |
339.09 g/mol |
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-3-(trifluoromethyl)pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C12H7Cl2F3N2O2/c13-7-2-1-6(9(14)3-7)4-19-5-8(11(20)21)10(18-19)12(15,16)17/h1-3,5H,4H2,(H,20,21) |
InChI Key |
AORVAVBSVBJCHE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CN2C=C(C(=N2)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-{(E)-[2-(benzyloxy)phenyl]methylidene}-2-methoxy-2-phenylacetohydrazide](/img/structure/B10911730.png)
![1-ethyl-3-methyl-6-(4-methylphenyl)-N-[1-(1H-pyrazol-1-yl)propan-2-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10911751.png)
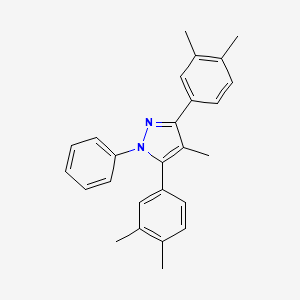

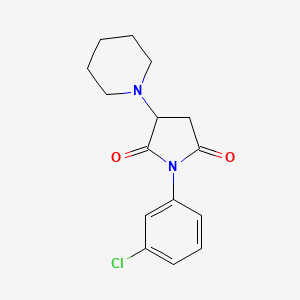
![6-(2-Methoxynaphthalen-1-yl)-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B10911767.png)
![6-cyclopropyl-1-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10911770.png)
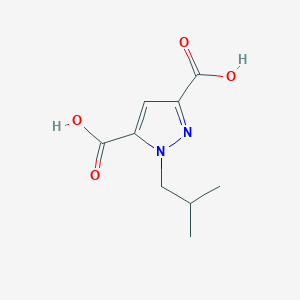

![N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10911775.png)
![N-(4-bromo-3-methylphenyl)-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10911782.png)
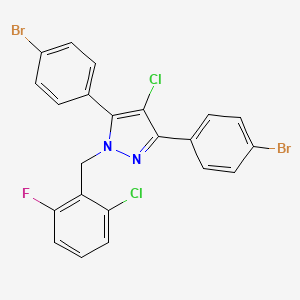
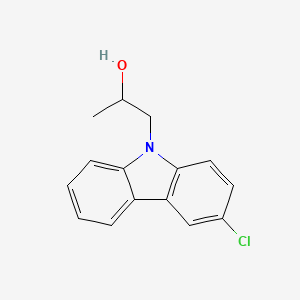
![N-(butan-2-yl)-3-methyl-6-(3-nitrophenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10911807.png)
